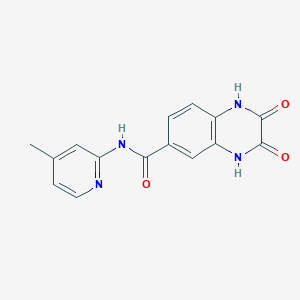
N-(4-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with appropriate quinoxaline derivatives under controlled conditions. One common method involves the use of metal-organic frameworks as catalysts to facilitate the reaction between 4-methyl-2-aminopyridine and trans-β-nitrostyrene, yielding the desired compound with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
N-(4-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in bacteria, leading to antibacterial effects . Molecular docking studies have shown that the compound can bind to active sites of target enzymes, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl) thiophene-2-carboxamide: Known for its antibacterial activity against Escherichia coli.
N-(4-methylpyridin-2-yl)benzamide: Synthesized using similar methods and exhibits comparable chemical properties.
Uniqueness
N-(4-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide is unique due to its specific quinoxaline core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
883467-25-2 |
|---|---|
Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |
InChI |
InChI=1S/C15H12N4O3/c1-8-4-5-16-12(6-8)19-13(20)9-2-3-10-11(7-9)18-15(22)14(21)17-10/h2-7H,1H3,(H,17,21)(H,18,22)(H,16,19,20) |
InChI Key |
UHGWFOUJHSISIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


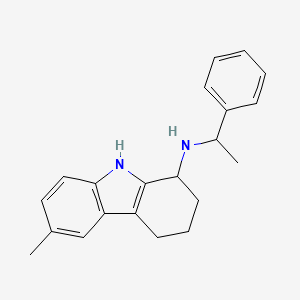
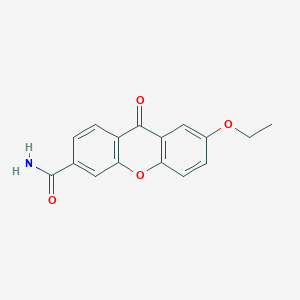
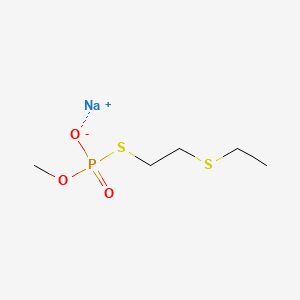
![Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane](/img/structure/B14146718.png)
![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)

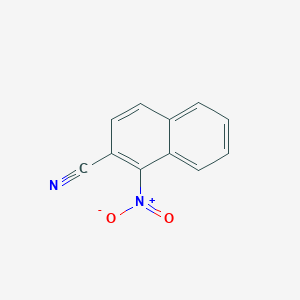
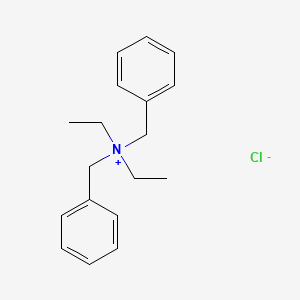
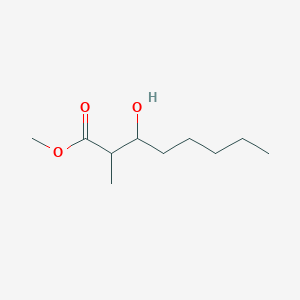
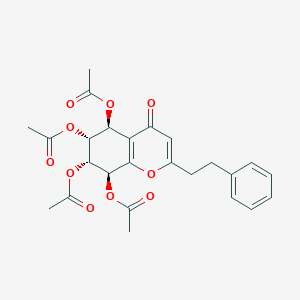

![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146745.png)
![N'-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146751.png)
![2-[(12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B14146752.png)
